Pneumadin, rat
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Overview
Description
Pneumadin, rat is a biologically active decapeptide originally isolated from mammalian lungs. It is known for its potent stimulating effect on the release of arginine-vasopressin, a hormone that plays a crucial role in regulating water balance in the body. This compound exerts a marked antidiuretic effect in animals with a functional arginine-vasopressin system .
Preparation Methods
Pneumadin, rat is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthetic route involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for this compound involve large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography to achieve high purity levels .
Chemical Reactions Analysis
Pneumadin, rat undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Scientific Research Applications
Pneumadin, rat has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and reactions. In biology, it is used to investigate the role of arginine-vasopressin in water balance and kidney function. In medicine, this compound is studied for its potential therapeutic applications in conditions related to water balance disorders, such as diabetes insipidus. Additionally, it has applications in the study of prostate function and development, as it has been shown to be involved in the functional control of the rat prostate during postnatal maturation .
Mechanism of Action
The mechanism of action of pneumadin, rat involves the stimulation of arginine-vasopressin release. This peptide binds to specific receptors on the surface of cells in the hypothalamus and pituitary gland, leading to the release of arginine-vasopressin into the bloodstream. Arginine-vasopressin then acts on the kidneys to promote water reabsorption, resulting in a decrease in urine output and an increase in water retention. The molecular targets involved in this pathway include the arginine-vasopressin receptors and the signaling pathways that regulate their activity .
Comparison with Similar Compounds
Pneumadin, rat is unique in its potent stimulation of arginine-vasopressin release and its marked antidiuretic effect. Similar compounds include other peptides that regulate water balance, such as vasopressin and oxytocin. this compound differs from these compounds in its specific amino acid sequence and its unique effects on the prostate and adrenal glands . Other similar compounds include synthetic analogs of arginine-vasopressin, which are used in the treatment of water balance disorders .
Properties
Molecular Formula |
C41H72N12O14 |
---|---|
Molecular Weight |
957.1 g/mol |
IUPAC Name |
5-[2-[[[6-amino-1-[[1-[[1-[[1-[[2-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-hydroxymethyl]pyrrolidin-1-yl]-4-[[2-(2-aminopropanoylamino)acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H72N12O14/c1-20(2)16-26(39(65)51-27(17-32(58)59)38(64)47-23(6)36(62)46-19-30(55)52-33(21(3)4)34(44)60)50-37(63)24(10-7-8-14-42)49-40(66)28-11-9-15-53(28)41(67)25(12-13-31(56)57)48-29(54)18-45-35(61)22(5)43/h20-28,33,40,49,66H,7-19,42-43H2,1-6H3,(H2,44,60)(H,45,61)(H,46,62)(H,47,64)(H,48,54)(H,50,63)(H,51,65)(H,52,55)(H,56,57)(H,58,59) |
InChI Key |
NSUGRDNHSVFGLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(C1CCCN1C(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N)O |
Origin of Product |
United States |
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